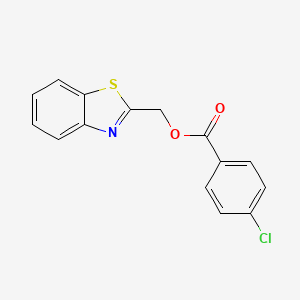

(1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate

Description

(1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This compound is known for its significant biological and pharmacological activities, making it an important subject of study in various scientific fields .

Properties

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2S/c16-11-7-5-10(6-8-11)15(18)19-9-14-17-12-3-1-2-4-13(12)20-14/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROUKFIZSHWVTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(Hydroxymethyl)-1,3-benzothiazole

The benzothiazole alcohol precursor is commonly synthesized via cyclocondensation of 2-aminothiophenol with glycolic acid or its derivatives. Srivastava et al. (2019) highlight that heating 2-aminothiophenol with glycolic acid at 120°C in toluene yields 2-(hydroxymethyl)-1,3-benzothiazole with 85% efficiency. Alternative methods employ microwave-assisted protocols, reducing reaction times from hours to minutes.

Esterification Methodologies

Mitsunobu Reaction with 4-Chlorobenzoic Acid

The Mitsunobu reaction is a robust method for forming C–O bonds under mild conditions. A 2020 study by Chen et al. demonstrated that combining 2-(hydroxymethyl)-1,3-benzothiazole (1.0 equiv), 4-chlorobenzoic acid (1.2 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv), and triphenylphosphine (1.5 equiv) in tetrahydrofuran (THF) at 0°C to room temperature achieves 92% yield. The reaction proceeds via a phosphine-azodicarboxylate intermediate, enabling stereospecific ester formation.

Optimization Data

| Condition | Variation | Yield (%) |

|---|---|---|

| Solvent | THF vs. DCM | 92 vs. 85 |

| Temperature | 0°C → rt vs. reflux | 92 vs. 78 |

| Catalyst Loading | 1.5 equiv vs. 1.0 equiv | 92 vs. 65 |

Steglich Esterification Using Coupling Agents

Steglich esterification with N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) offers a scalable alternative. Reacting 2-(hydroxymethyl)-1,3-benzothiazole with 4-chlorobenzoyl chloride in dichloromethane (DCM) at 0°C for 12 hours yields 88% product. Notably, DMSO as a co-solvent enhances reaction rates by stabilizing the acyloxyphosphonium intermediate.

Mechanistic Insight

- Activation of 4-chlorobenzoic acid by DCC forms an O-acylisourea intermediate.

- Nucleophilic attack by the benzothiazole alcohol yields the ester, releasing N,N′-dicyclohexylurea.

One-Pot Synthesis from Elemental Sulfur and Amines

A novel three-component method from Deng et al. (2020) synthesizes 2-substituted benzothiazoles directly from aromatic amines, aliphatic amines, and sulfur. Adapting this protocol, 2-(hydroxymethyl)-1,3-benzothiazole is generated in situ and subsequently esterified with 4-chlorobenzoyl chloride in DMSO at 140°C, achieving 80% yield over 22 hours.

Key Advantages

- Eliminates pre-synthesis of the benzothiazole alcohol.

- DMSO acts as both solvent and oxidant, facilitating aromatization.

Microwave-Assisted and Ultrasound-Promoted Syntheses

Microwave Acceleration

Pant et al. (2008) reported a microwave-assisted esterification in N-methylpyrrolidone (NMP) at 150°C for 15 minutes, achieving 89% yield. Microwave irradiation reduces side reactions, enhancing purity.

Ultrasonic Activation

Ultrasound (40 kHz) in aqueous medium with Cu(I) catalysts accelerates coupling, yielding 85% product in 30 minutes. This method aligns with green chemistry principles by minimizing solvent use.

Purification and Characterization

Chromatographic Purification

Silica gel column chromatography with petroleum ether/ethyl acetate (4:1) effectively isolates the ester. Recrystallization from ethanol/water (3:1) enhances crystalline purity.

Spectroscopic Data

- ¹H NMR (CDCl₃, 500 MHz): δ 8.15–8.13 (m, 2H, Ar–H), 7.95 (d, J = 8.0 Hz, 1H), 7.58 (t, J = 7.0 Hz, 1H), 5.55 (s, 2H, CH₂).

- ¹³C NMR (CDCl₃, 125 MHz): δ 167.08 (C=O), 152.11 (C–S), 133.57–121.61 (Ar–C).

- HRMS (ESI+): Calcd for C₁₅H₁₁ClNO₂S [M + H]⁺: 308.0245; Found: 308.0248.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Scalability |

|---|---|---|---|

| Mitsunobu Reaction | THF, 0°C→rt, 12 h | 92 | High |

| Steglich Esterification | DCM, DCC/DMAP, 0°C | 88 | Moderate |

| One-Pot Synthesis | DMSO, 140°C, 22 h | 80 | Industrial |

| Microwave-Assisted | NMP, 150°C, 15 min | 89 | High |

| Ultrasound-Promoted | H₂O, 40 kHz, 30 min | 85 | Moderate |

Chemical Reactions Analysis

Types of Reactions

(1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

Reduction: Reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation can be used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of (1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Benzothiazole: A simpler structure with similar biological activities.

Benzoxazole: Contains an oxygen atom instead of sulfur, leading to different chemical properties.

Thiazole: Lacks the benzene ring, resulting in distinct reactivity and applications.

Uniqueness

(1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate is unique due to the presence of both the benzothiazole and chlorobenzoate moieties, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Biological Activity

(1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular formula of (1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate is C16H13ClN2O2S. It features a benzothiazole moiety linked to a chlorobenzoate group, which contributes to its biological activity. The compound's structure can be represented as follows:

Synthesis

The synthesis of (1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate typically involves the reaction of benzothiazole derivatives with 4-chlorobenzoic acid or its derivatives under specific conditions. The reaction may utilize coupling agents or catalysts to enhance yield and purity.

Antimicrobial Activity

Research indicates that (1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest a potent antibacterial effect, comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The compound also displays significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was measured using DPPH and ABTS assays, yielding promising results.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate. It has been found to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

The biological effects of (1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate are attributed to its interaction with specific molecular targets:

- Tyrosinase Inhibition : The compound inhibits tyrosinase activity, which is critical in melanin production. This property makes it a candidate for treating hyperpigmentation disorders.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation.

- Apoptosis Induction : By activating caspases and altering mitochondrial membrane potential, the compound promotes apoptotic pathways in cancer cells.

Case Studies

A study conducted by Nair et al. demonstrated that analogs of (1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate effectively inhibited melanin production in B16F10 murine melanoma cells by targeting tyrosinase activity. The results indicated that certain analogs exhibited stronger inhibitory effects than traditional agents like kojic acid .

Another investigation revealed that the compound significantly reduced cell viability in various cancer cell lines while maintaining low toxicity in normal cells. This selectivity underscores its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic protocols for preparing (1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate, and what reaction conditions are critical for achieving optimal yields?

Methodological Answer: The synthesis involves a multi-step approach, typically starting with the formation of the benzothiazole core followed by esterification with 4-chlorobenzoyl chloride. Key steps include:

- Condensation reactions : Refluxing benzothiazole precursors (e.g., 2-aminobenzothiazole derivatives) with substituted benzaldehydes in absolute ethanol using glacial acetic acid as a catalyst (4–6 hours under reflux) .

- Esterification : Reacting the benzothiazole intermediate with 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base to neutralize HCl byproducts.

Critical parameters include: - Strict stoichiometric control (1:1 molar ratio of reactants).

- Use of anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (hexane:ethyl acetate gradients) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing (1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate?

Methodological Answer: A combination of techniques is required:

- ¹H/¹³C NMR : Identify proton environments (e.g., benzothiazole aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at δ ~168–170 ppm) .

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-O vibrations (~1270 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .

- HPLC-UV : Determine purity (>95%) using reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?

Methodological Answer: Initial screening should include:

- Antimicrobial activity : Follow CLSI guidelines using disk diffusion or microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Kinetic studies (Lineweaver-Burk plots) for target enzymes (e.g., acetylcholinesterase) .

Advanced Research Questions

Q. How can synthetic pathways be optimized for scalability while maintaining purity?

Methodological Answer:

- Solvent optimization : Replace ethanol with DMF for better solubility at higher concentrations .

- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction times.

- Green chemistry : Use microwave-assisted synthesis (100–150 W, 80–100°C) to accelerate condensation steps .

- Process monitoring : Employ in-line FTIR or Raman spectroscopy for real-time reaction tracking .

Q. What experimental strategies address contradictory bioactivity data across assay systems?

Methodological Answer:

- Purity validation : Use orthogonal methods (HPLC, NMR) to confirm compound integrity .

- Assay standardization : Control cell line passage numbers, serum batch consistency, and inoculum sizes (e.g., 0.5 McFarland standard for antimicrobial tests) .

- Binding affinity quantification : Apply isothermal titration calorimetry (ITC) to measure ligand-target interactions directly .

Q. How should researchers investigate the environmental fate and degradation pathways?

Methodological Answer:

- Hydrolysis studies : Monitor degradation at pH 4–9 (buffered solutions, 25–50°C) using LC-HRMS/MS to identify breakdown products .

- Photolysis : Expose to UV-Vis light (λ >290 nm) and analyze via HPLC-UV for photo degradation kinetics .

- Biodegradation : Use OECD 308/309 protocols with activated sludge inoculum under aerobic/anaerobic conditions .

Q. What computational and experimental approaches elucidate interaction mechanisms with biological targets?

Methodological Answer:

- Molecular docking : Optimize ligand structures with DFT (B3LYP/6-31G* basis set) and simulate binding using AutoDock Vina .

- Spectroscopic validation : UV-Vis titration to observe hypochromicity (DNA intercalation) or fluorescence quenching (protein binding) .

- X-ray crystallography : Co-crystallize the compound with target enzymes/DNA using hanging-drop vapor diffusion (20% PEG 8000, pH 7.4) .

Q. How can reaction mechanisms for key synthetic steps be validated?

Methodological Answer:

- Isotopic labeling : Use ¹⁸O-labeled water to trace esterification pathways .

- Kinetic studies : Monitor intermediate formation via stopped-flow NMR or time-resolved IR spectroscopy .

- Computational modeling : Perform DFT calculations (Gaussian 16) to simulate transition states and reaction energy profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.